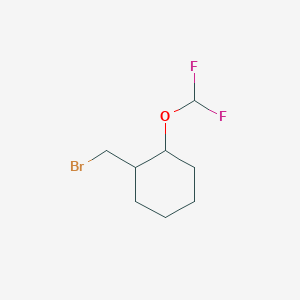
1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane is an organic compound that features a cyclohexane ring substituted with a bromomethyl group and a difluoromethoxy group
Preparation Methods
The synthesis of 1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes bromination to introduce the bromomethyl group.
Reaction Conditions: The bromination reaction is usually carried out using bromine (Br2) in the presence of a radical initiator such as light or a peroxide.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced via a nucleophilic substitution reaction using a suitable difluoromethylating agent.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones and reduction to form hydrocarbons.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide (NaN3) for substitution, oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with sodium azide would yield azidomethyl derivatives.
Scientific Research Applications
1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane involves its interaction with molecular targets through its functional groups:
Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions.
Pathways Involved: The compound can modulate various biochemical pathways depending on its specific interactions with target molecules.
Comparison with Similar Compounds
1-(Bromomethyl)-2-(difluoromethoxy)cyclohexane can be compared with similar compounds such as:
1-(Bromomethyl)-3-fluorocyclohexane: This compound has a fluorine atom instead of the difluoromethoxy group, leading to different chemical properties and reactivity.
1-(Bromomethyl)cyclohexane: Lacks the difluoromethoxy group, resulting in different applications and reactivity.
1-(Chloromethyl)-2-(difluoromethoxy)cyclohexane:
Properties
Molecular Formula |
C8H13BrF2O |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
1-(bromomethyl)-2-(difluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H13BrF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h6-8H,1-5H2 |
InChI Key |
VLOILYOPLTYAPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


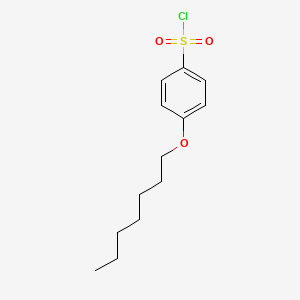
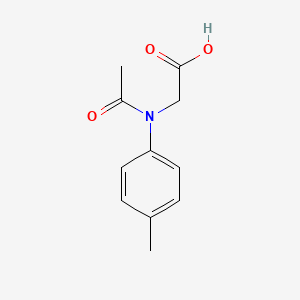
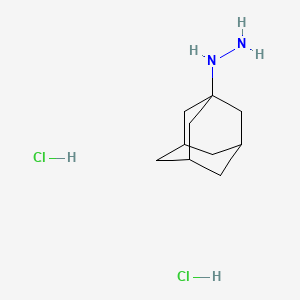
![2-((Benzyloxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12991947.png)
![5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991950.png)
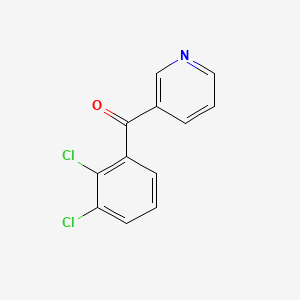
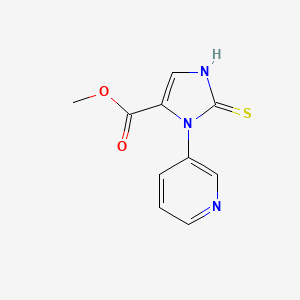
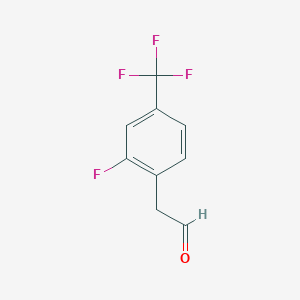
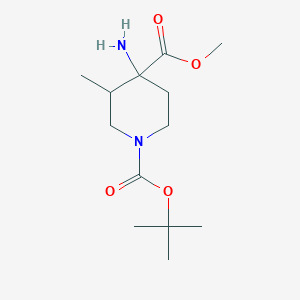
![7,7-Difluorobicyclo[4.1.0]heptan-3-ol](/img/structure/B12991980.png)
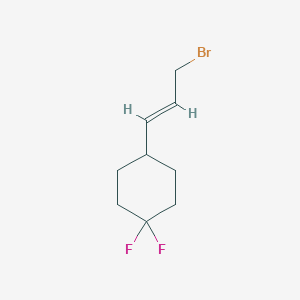
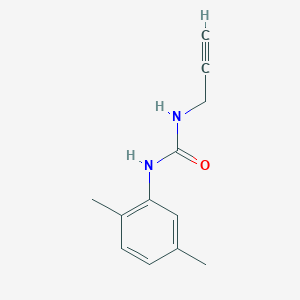
![4-Bromo-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12992000.png)

